14-Deoxy-12-hydroxyandrographolide
Overview
Description
CID 38350572 is a natural product found in Andrographis with data available.
Scientific Research Applications
Fluorescent Probes for Molecular Diagnostics
A fluorescent probe based on 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid (a related compound) was synthesized and demonstrated high binding affinities toward Aβ(1–40) aggregates. This probe offers a significant potential for molecular diagnostics of Alzheimer’s disease, showcasing the application of such compounds in the development of advanced diagnostic tools (Fa et al., 2015).
Antiproliferative Properties in Cancer Research
Certain naphthalene derivatives, including spiroketals and naphthoquinones, have been studied for their cytotoxicity toward various cancer cell lines. The specific configurations and substitutions on these compounds play a crucial role in determining their effectiveness in inhibiting cancer cell growth, offering insights into the structural-activity relationships crucial for drug design (Meilert et al., 2004), (Bonifazi et al., 2010).
Photophysics and Photochemistry
The photophysics and photochemistry of compounds such as 3-Benzoylnaphtho[1,2-b]furan-5-ol have been explored, revealing their potential in creating photochromic materials. The understanding of how these compounds interact with light and change their properties is crucial for applications in optical storage devices and photoswitches (Aiken et al., 2014).
DNA Interaction and Docking Studies
The interaction of Schiff base ligands derived from compounds like 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid with DNA has been studied, providing insights into the molecular mechanisms of action of potential drug candidates. These studies help in understanding how these compounds can be used to target specific DNA sequences or structures in therapeutic applications (Kurt et al., 2020).
Properties
IUPAC Name |
4-[(1S)-2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-16-19(2,8-6-17(23)20(16,3)11-21)14(12)10-15(22)13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16+,17-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNSSJNIXVKMK-XWIHJEQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C[C@@H](C3=CCOC3=O)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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